Cas no 2227816-77-3 ((1S)-3-amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-ol)

(1S)-3-Amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-ol is a chiral amino alcohol derivative featuring a tetrahydropyran ring and a primary amine functional group. Its stereospecific (S)-configuration ensures high enantiopurity, making it valuable for asymmetric synthesis and pharmaceutical applications. The compound’s rigid pyran scaffold enhances structural stability, while the amino and hydroxyl groups provide versatile reactivity for further derivatization. It serves as a key intermediate in the synthesis of biologically active molecules, particularly in medicinal chemistry for drug discovery. The balanced hydrophilicity and lipophilicity of this compound contribute to its utility in optimizing pharmacokinetic properties. Its well-defined stereochemistry and functional group compatibility make it a reliable building block for complex organic frameworks.
(1S)-3-amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-ol structure
2227816-77-3 structure
Product Name:(1S)-3-amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-ol
CAS No:2227816-77-3
MF:C8H15NO2
MW:157.210202455521
CID:6080120
PubChem ID:165965851
Update Time:2025-05-20

(1S)-3-amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1S)-3-amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-ol
    • EN300-1776927
    • 2227816-77-3
    • Inchi: 1S/C8H15NO2/c9-4-3-8(10)7-2-1-5-11-6-7/h6,8,10H,1-5,9H2/t8-/m0/s1
    • InChI Key: MTXHVGWTQQUSRV-QMMMGPOBSA-N
    • SMILES: O1C=C(CCC1)[C@H](CCN)O

Computed Properties

  • Exact Mass: 157.110278721g/mol
  • Monoisotopic Mass: 157.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 55.5Ų

(1S)-3-amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1776927-1g
(1S)-3-amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-ol
2227816-77-3
1g
$1543.0 2023-09-20
Enamine
EN300-1776927-5g
(1S)-3-amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-ol
2227816-77-3
5g
$4475.0 2023-09-20
Enamine
EN300-1776927-10g
(1S)-3-amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-ol
2227816-77-3
10g
$6635.0 2023-09-20
Enamine
EN300-1776927-0.05g
(1S)-3-amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-ol
2227816-77-3
0.05g
$1296.0 2023-09-20
Enamine
EN300-1776927-0.1g
(1S)-3-amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-ol
2227816-77-3
0.1g
$1357.0 2023-09-20
Enamine
EN300-1776927-0.25g
(1S)-3-amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-ol
2227816-77-3
0.25g
$1420.0 2023-09-20
Enamine
EN300-1776927-0.5g
(1S)-3-amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-ol
2227816-77-3
0.5g
$1482.0 2023-09-20
Enamine
EN300-1776927-1.0g
(1S)-3-amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-ol
2227816-77-3
1g
$1543.0 2023-05-23
Enamine
EN300-1776927-2.5g
(1S)-3-amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-ol
2227816-77-3
2.5g
$3025.0 2023-09-20
Enamine
EN300-1776927-5.0g
(1S)-3-amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-ol
2227816-77-3
5g
$4475.0 2023-05-23

Additional information on (1S)-3-amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-ol

Chemical Profile of (1S)-3-amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-ol (CAS No. 2227816-77-3)

The compound (1S)-3-amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-ol, identified by its CAS number 2227816-77-3, represents a significant molecule in the realm of chemical and pharmaceutical research. This chiral alcohol, featuring a pyran ring and an amino functional group, has garnered attention due to its structural complexity and potential biological activities. The precise stereochemistry of the (1S) configuration is crucial, as it influences the compound's interaction with biological targets and its overall pharmacological profile.

In recent years, the exploration of heterocyclic compounds has expanded dramatically, with a particular focus on those incorporating saturated rings such as the 3,4-dihydro-2H-pyran moiety. This structural motif is not only synthetically accessible but also exhibits a high degree of versatility in medicinal chemistry. The presence of the hydroxyl group at the 1-position and the amino group at the 3-position provides multiple sites for further functionalization, enabling the design of derivatives with tailored properties.

The significance of stereochemistry in pharmaceuticals cannot be overstated. The (1S) configuration of this compound suggests a specific spatial arrangement that may dictate its efficacy and selectivity. Studies have shown that enantiomers can exhibit vastly different biological responses, making the precise control of stereochemistry essential for drug development. The synthesis of such chiral compounds often requires sophisticated methodologies, including asymmetric catalysis and chiral auxiliary-assisted strategies, to achieve high enantiomeric purity.

Current research in the field of natural product-inspired drug discovery has highlighted the importance of< strong> 3-amino alcohols as key intermediates. These compounds often serve as scaffolds for bioactive molecules, exhibiting a range of pharmacological effects from antimicrobial to anti-inflammatory properties. The pyran ring in (1S)-3-amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-ol adds an additional layer of complexity, potentially modulating interactions with enzymes and receptors through hydrophobic and hydrogen bonding interactions.

Advances in computational chemistry have also played a pivotal role in understanding the behavior of this compound. Molecular modeling techniques allow researchers to predict binding affinities and metabolic stability, which are critical parameters in drug development. The integration of experimental data with computational insights has led to more efficient design processes, reducing the time and resources required to bring new drugs to market.

The potential applications of (1S)-3-amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-ol extend beyond traditional pharmaceuticals. Its unique structure makes it a valuable candidate for use in agrochemicals and specialty chemicals, where similar heterocyclic motifs are known to contribute to biological activity. Furthermore, the compound's stability under various conditions suggests it may be suitable for industrial applications requiring robust chemical profiles.

In summary, (1S)-3-amino-1-(3,4-dihydro-2H-pyran-5-yl)propan-1-ol (CAS No. 2227816-77-3) is a multifaceted molecule with significant potential in both academic research and industrial applications. Its structural features, including the< strong> 3-amino group and< strong> pyran ring, make it a versatile building block for further chemical exploration. As research continues to uncover new biological activities and synthetic methodologies, this compound is likely to remain at the forefront of chemical innovation.

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd